molecular formula C13H14N2 B1624165 N-Methyl-N-(2-pyridin-3-ylbenzyl)amine CAS No. 857284-05-0

N-Methyl-N-(2-pyridin-3-ylbenzyl)amine

Cat. No.: B1624165
CAS No.: 857284-05-0
M. Wt: 198.26 g/mol
InChI Key: HEJTYMMYWPZKIZ-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-pyridin-3-ylbenzyl)amine is a tertiary amine characterized by a benzyl group substituted with a pyridin-3-yl ring at the ortho position and a methyl group attached to the nitrogen atom. The molecular formula is inferred as C₁₃H₁₄N₂ (molecular weight ~198.27 g/mol), similar to its meta-substituted isomer .

Properties

IUPAC Name

N-methyl-1-(2-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-9-11-5-2-3-7-13(11)12-6-4-8-15-10-12/h2-8,10,14H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJTYMMYWPZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428201
Record name N-Methyl-N-(2-pyridin-3-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-05-0
Record name N-Methyl-2-(3-pyridinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(2-pyridin-3-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-pyridin-3-ylbenzyl)amine typically involves the reaction of 2-(pyridin-3-yl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-pyridin-3-ylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-N-(2-pyridin-3-ylbenzyl)amine has been investigated for its potential as an inhibitor of various biological pathways, particularly in cancer therapy.

Inhibition of Enzymes

Research has highlighted its role as an inhibitor of the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which is involved in the degradation of prostaglandins like PGE2. Elevated levels of PGE2 are associated with enhanced tissue regeneration and healing processes. Inhibitors of 15-PGDH, including derivatives of this compound, have shown promise in preclinical models for improving outcomes in bone marrow transplantation and reducing colitis severity .

Cancer Treatment

The compound has been explored for its potential to target mutated forms of c-KIT, a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GIST). Compounds that inhibit c-KIT have been shown to reduce tumor growth and improve patient outcomes .

Case Study 1: Enhancing Hematopoiesis

A study demonstrated that the administration of a 15-PGDH inhibitor significantly increased PGE2 levels in murine models, leading to accelerated recovery of neutrophils and platelets post-bone marrow transplantation. The compound was shown to double PGE2 levels in various tissues, indicating its potential utility in clinical settings to enhance recovery after hematopoietic stem cell transplantation .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have indicated that this compound derivatives can effectively inhibit cell proliferation and induce apoptosis in cells expressing mutated c-KIT. These findings suggest a pathway for developing targeted therapies against specific cancer types driven by c-KIT mutations .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-pyridin-3-ylbenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

  • Positional Isomerism : Ortho-substituted pyridinyl compounds (e.g., this compound) may exhibit lower synthetic yields compared to meta isomers due to steric hindrance .
  • Data Gaps : Direct spectral or crystallographic data for this compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

N-Methyl-N-(2-pyridin-3-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C13H14N2
  • Molecular Weight : 198.27 g/mol
  • Structural Characteristics : The compound features a pyridine ring, which contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes and receptors. This interaction can modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been shown to interact with dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is often targeted in cancer therapies .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. In studies involving tumor cell lines, the compound demonstrated significant inhibition of cell proliferation, particularly in methotrexate-resistant models. This suggests its potential as an effective agent in overcoming drug resistance in cancer treatment .

Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess antibacterial activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were found to be in the low microgram range, indicating potent antibacterial effects .

Case Studies

  • Dihydrofolate Reductase Inhibition : A series of experiments evaluated the inhibitory effects of this compound on DHFR. The results indicated that compounds with similar structural features exhibited maximal enzyme inhibition, suggesting a strong structure-activity relationship (SAR) that could be exploited for drug design .
  • Antitumor Efficacy in Vivo : In vivo studies on murine models demonstrated that certain analogs of this compound displayed significant antitumor activity with reduced toxicity compared to traditional chemotherapeutics. This highlights the compound's potential as a safer alternative in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityRemarks
This compoundAntitumor, AntimicrobialEffective against resistant strains
N-Methyl-N-(4-pyridin-4-ylbenzyl)amineModerate antitumor activityLess potent than 2-pyridine variant
N-Methyl-N-(3-pyridin-3-ylphenyl)amineLimited antibacterial effectsDifferent SAR profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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